3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
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Overview
Description
3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with 6-methyl-2H-pyran-2,4-dione in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and pyran moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Z)-[2-(2-bromophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
- 3-{(Z)-[2-(2-fluorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
- 3-{(Z)-[2-(2-methylphenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
Uniqueness
The uniqueness of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-12(17)9(13(18)19-8)7-15-16-11-5-3-2-4-10(11)14/h2-7,16-17H,1H3/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGNPEBRJDJPJP-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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